Luvixasertib: A Deep Dive into its Mechanism of Action as a Potent TTK/Mps1 Inhibitor
Luvixasertib: A Deep Dive into its Mechanism of Action as a Potent TTK/Mps1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luvixasertib (formerly CFI-402257) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar spindle 1 (Mps1). TTK/Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of TTK has been correlated with high-grade tumors and poor patient outcomes, making it an attractive target for anticancer therapy. Luvixasertib's mechanism of action centers on the disruption of the SAC, leading to mitotic errors, aneuploidy, and subsequent cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of Luvixasertib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TTK/Mps1 and Inactivation of the Spindle Assembly Checkpoint
Luvixasertib selectively binds to and inhibits the kinase activity of TTK/Mps1.[1] This inhibition disrupts the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2] By inactivating the SAC, Luvixasertib accelerates mitosis, leading to chromosomal misalignment and missegregation.[1][3] This induction of significant mitotic errors and subsequent aneuploidy ultimately triggers apoptotic cell death in cancer cells that are often dependent on a functional SAC for their survival due to their inherent genomic instability.[3][4]
The primary molecular target of Luvixasertib is TTK protein kinase.[5] It exhibits high selectivity for TTK, with an in vitro IC50 of 1.7 nM and a Ki of 0.1 nM.[6][7] Notably, when tested against a panel of 262 other human kinases at a concentration of 1 µM, Luvixasertib showed no significant inhibition, highlighting its specificity.[4][8]
Signaling Pathway
The TTK/Mps1 kinase plays a central role in the Spindle Assembly Checkpoint. In a normal mitotic cell, unattached or improperly attached kinetochores activate the SAC, which leads to the generation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase. TTK/Mps1 is essential for the recruitment and activation of other SAC proteins, such as Mad1 and Mad2, at the kinetochores, which is a critical step in MCC formation.
Luvixasertib, by inhibiting TTK/Mps1, prevents the phosphorylation of its downstream targets. This leads to the failure of SAC activation, even in the presence of unattached kinetochores. Consequently, the APC/C is not inhibited, leading to the premature degradation of securin and cyclin B1, and a subsequent untimely entry into anaphase. This forced mitotic progression with misaligned chromosomes results in severe chromosomal segregation errors and aneuploidy, ultimately leading to cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Luvixasertib in preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Source(s) |
| IC50 (TTK) | 1.7 nM | [4][6][7][8][9] |
| Ki (TTK) | 0.1 nM | [3][6][7] |
| Kinase Selectivity | No inhibition of 262 other kinases at 1 µM | [4][8] |
Table 2: In Vitro Cellular Effects
| Cell Line | Assay | Concentration(s) | Incubation Time | Key Result | Source(s) |
| HCT116 | Aneuploidy Induction | 0, 50, 100, 300, 1000, 3000 nM | 48 hours | Dose-dependent increase in aneuploid DNA content | [4][8] |
| HCT116 | Apoptosis Induction | 0, 50, 100 nM | 8, 16, 24, 48 hours | Progressive accumulation of apoptotic cells from 16 hours | [4][8] |
| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Timing | 150 nM | - | Two- to threefold reduction in mitotic timing | [3] |
| MDA-MB-231, MDA-MB-468, MDA-MB-436 | Mitotic Errors | 150 nM | - | Significant increase in lagging chromosomes, anaphase bridges, and multipolar divisions | [3] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Source(s) |
| Xenografted MDA-MB-231 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 74% | [3] |
| Xenografted MDA-MB-231 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 89% | [3] |
| Xenografted MDA-MB-468 human TNBC cells in mice | 5 mg/kg | Oral gavage, daily | 75% | [3][4] |
| Xenografted MDA-MB-468 human TNBC cells in mice | 6 mg/kg | Oral gavage, daily | 94% | [3][4] |
| PDX model of high-grade serous ovarian cancer | 6.5 mg/kg | Oral gavage, daily | 61% | [3][4] |
| PDX model of high-grade serous ovarian cancer | 7.5 mg/kg | Oral gavage, daily | 97% | [3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Luvixasertib.
In Vitro TTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the TTK kinase.
Materials:
-
TTK Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compound (Luvixasertib)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a 3X solution of the test compound (Luvixasertib) at various concentrations in 1X Kinase Buffer A.
-
Prepare a 3X mixture of TTK kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
To a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).
Data Analysis: The FRET signal is inversely proportional to the binding of the test compound to the kinase. IC50 values are calculated by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
Cell culture medium
-
Luvixasertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of Luvixasertib for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well plates
-
Luvixasertib
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with Luvixasertib at the desired concentrations for the specified time points (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
Western Blotting for SAC Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the Spindle Assembly Checkpoint.
Materials:
-
Cell lysates from Luvixasertib-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SAC proteins (e.g., phospho-TTK, Mad2, BubR1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.
Conclusion
Luvixasertib is a potent and highly selective inhibitor of TTK/Mps1 kinase. Its core mechanism of action involves the direct inhibition of TTK, leading to the inactivation of the Spindle Assembly Checkpoint. This results in premature anaphase entry, severe chromosome missegregation, and the induction of apoptosis in cancer cells. The preclinical data strongly support the on-target activity of Luvixasertib and its potential as an anticancer therapeutic agent, particularly in tumors that are reliant on a functional SAC. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of Luvixasertib and other TTK/Mps1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FI-402257 | LTTK protein kinase inhibitor | CAS 1610759-22-2 | Monopolar spindle 1 [Mps1]) inhibitor | Buy CFI402257 from Supplier InvivoChem [invivochem.com]
- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
